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1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design ATP-competitive binding Medicinal chemistry SAR

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1707747-15-6) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class, with molecular formula C11H18N6 and molecular weight 234.30 g/mol. This scaffold is historically associated with cyclin-dependent kinase (CDK) inhibition, particularly CDK2, and has been employed in structure-activity relationship (SAR) studies targeting ATP-binding pocket interactions.

Molecular Formula C11H18N6
Molecular Weight 234.30 g/mol
Cat. No. B11877487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC11H18N6
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1C=NN2CCN
InChIInChI=1S/C11H18N6/c1-3-16(4-2)10-9-7-15-17(6-5-12)11(9)14-8-13-10/h7-8H,3-6,12H2,1-2H3
InChIKeyXCBGEGFGPQGCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Procurement-Grade Pyrazolopyrimidine Scaffold for Targeted Kinase Research


1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1707747-15-6) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class, with molecular formula C11H18N6 and molecular weight 234.30 g/mol [1]. This scaffold is historically associated with cyclin-dependent kinase (CDK) inhibition, particularly CDK2, and has been employed in structure-activity relationship (SAR) studies targeting ATP-binding pocket interactions [2]. The compound features a primary amine-terminated ethyl side chain at the N1 position and a diethylamino substituent at the C4 position — a substitution pattern that distinguishes it from positional isomers sharing the same molecular formula.

Why 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Interchanged with Positional Isomers or Generic Pyrazolopyrimidines


Pyrazolo[3,4-d]pyrimidines with identical molecular formulae but differing substitution patterns exhibit non-interchangeable biological profiles due to the directional nature of ATP-binding pocket interactions. The positional isomer 1-[2-(diethylamino)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-53-1) carries the diethylamino group on the N1 side chain rather than the C4 position, resulting in a distinct hydrogen-bond donor/acceptor constellation and altered hinge-region binding geometry . SAR studies on this scaffold have demonstrated that the nature and position of the amine substituent at C4 is a critical determinant of CDK2 inhibitory potency, with 4-anilino derivatives outperforming 4-benzyl analogs, and N1-substitution status further modulating activity [1]. Consequently, substituting this compound with an off-the-shelf pyrazolopyrimidine of similar molecular weight risks invalidating kinase selectivity profiles and confounding SAR interpretation.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Structural Differentiation: Positional Isomerism vs. CAS 5444-53-1 Alters H-Bond Donor Topology

The compound 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1707747-15-6) is a positional isomer of 1-[2-(diethylamino)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-53-1). Both share the molecular formula C11H18N6 and molecular weight ~234.30 g/mol [1]. The critical structural distinction lies in the location of the primary amine: in the target compound, the primary amine is located on the terminal N1-ethyl side chain, while the diethylamino group occupies the C4 position. In CAS 5444-53-1, this arrangement is reversed — the primary amine is at C4 and the tertiary diethylamino group is on the N1 side chain. This positional exchange alters the hydrogen-bond donor count and geometry available for hinge-region kinase binding.

Kinase inhibitor design ATP-competitive binding Medicinal chemistry SAR

Class-Level CDK2 Inhibitory Activity: Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold SAR Benchmarking Against Olomoucine and Roscovitine

While no target-specific IC50 is publicly available for CAS 1707747-15-6, class-level SAR evidence establishes quantitative benchmarks for the pyrazolo[3,4-d]pyrimidin-4-amine scaffold. In the foundational study by Kim et al. (2003), 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines demonstrated CDK2 inhibitory activity, with the most potent 4-anilino derivatives (compounds 33a,b bearing 3-fluoroaniline at C4) achieving IC50 values comparable or superior to the reference CDK inhibitors olomoucine and roscovitine [1]. Critically, the study established that unsubstituted compounds at N1 (30a,b, 33a,b, 36a,b) consistently exhibited higher CDK2 potency than their N1-substituted counterparts (32a,b, 34a,b) [1]. This SAR precedent suggests that the N1-(2-aminoethyl) substitution in the target compound represents a modifiable vector where substituent choice can tune potency, and that the C4-diethylamino group — being a tertiary amine — may engage the ATP pocket differently than the anilino groups in the benchmark compounds.

CDK2 inhibition Cell cycle regulation Anticancer agent design

Vendor-Supplied Purity Specification: 98% (NLT) as a Procurement Decision Factor

The compound is commercially available from MolCore with a certified purity specification of NLT 98% (No Less Than 98%), supported by ISO-certified quality systems applicable to global pharmaceutical R&D and quality control workflows . This purity level exceeds the typical ≥95% threshold commonly offered for research-grade pyrazolopyrimidine analogs from general chemical suppliers, reducing the risk of confounding biological assay results from impurities.

Chemical procurement Quality control Assay reproducibility

Predicted Physicochemical Differentiation: Lipophilicity and Permeability vs. N1-Diethylaminoethyl Isomer

The target compound's N1-(2-aminoethyl) primary amine terminus is predicted to confer lower lipophilicity (reduced logP) and a distinct ionization profile compared to the N1-(2-diethylaminoethyl) tertiary amine isomer (CAS 5444-53-1). The primary amine group (predicted pKa ~9-10) will be predominantly protonated at physiological pH 7.4, whereas the tertiary diethylamino group (predicted pKa ~9.5-10.5) exhibits different solvation and membrane interaction properties [1]. This difference directly impacts calculated logD7.4 and predicted passive membrane permeability.

ADME prediction Lipophilicity Cell permeability

Recommended Research and Procurement Scenarios for 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


CDK2-Focused Kinase Inhibitor SAR Expansion

This compound serves as an N1-substituted C4-tertiary-amine pyrazolo[3,4-d]pyrimidine scaffold for systematic SAR studies around CDK2 and related CMGC-family kinases. Researchers can leverage the established class-level benchmark that N1-unsubstituted analogs generally exhibit superior CDK2 potency compared to N1-substituted variants [1], using this compound as a representative N1-substituted probe to quantify the potency penalty of the 2-aminoethyl group and guide subsequent optimization. The free primary amine on the side chain provides a convenient synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or bioconjugation).

Positional Isomer Comparator Studies for Kinase Selectivity Profiling

The clear structural contrast with CAS 5444-53-1 (reversed primary/tertiary amine positions) makes this compound an ideal paired probe for dissecting the contribution of C4 vs. N1 hydrogen-bond donor placement to kinase selectivity. Running both isomers in parallel against a panel of 50-100 kinases would generate a selectivity fingerprint dataset that directly quantifies the impact of positional isomerism — a high-value dataset for computational kinase inhibitor design and machine learning model training [1].

High-Purity Starting Material for GLP Toxicology or In Vivo Pharmacology Studies

With a vendor-certified purity of NLT 98% and ISO-compliant quality systems [1], this compound meets the purity threshold typically required for Good Laboratory Practice (GLP) toxicology studies or regulatory in vivo pharmacology. The defined impurity profile reduces the risk of batch-to-batch variability that could confound dose-response relationships in animal models, making it suitable as a well-characterized tool compound for target validation studies where regulatory documentation is anticipated.

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

The relatively low molecular weight (234.30 g/mol) and balanced distribution of hydrogen-bond donors/acceptors make this compound well-suited for computational chemistry workflows. Its primary amine side chain can be modeled in various protonation states, and the C4-diethylamino group provides a conformationally restrained tertiary amine motif for testing the accuracy of docking scoring functions and FEP+ predictions against experimentally determined binding affinities — data that can then be fed back to improve scoring function parameterization for the broader pyrazolopyrimidine chemical space.

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